4,5-Dimethylisoxazol-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

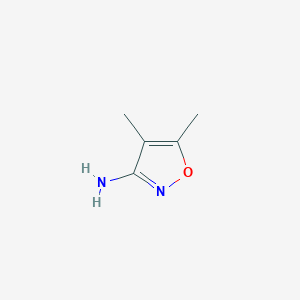

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-3-4(2)8-7-5(3)6/h1-2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPANVNSDJSUFEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161207 | |

| Record name | 4,5-Dimethylisoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13999-39-8 | |

| Record name | 4,5-Dimethyl-3-isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13999-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethylisoxazol-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013999398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethylisoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethylisoxazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethylisoxazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylisoxazol-3-amine is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its isoxazole core, a five-membered aromatic ring containing one nitrogen and one oxygen atom, is a privileged scaffold found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound, intended to support researchers and scientists in its effective utilization. The compound is primarily recognized as a key intermediate in the synthesis of various therapeutic agents, including selective endothelin receptor antagonists.[1]

Core Chemical Properties

This compound, also known by synonyms such as 3-Amino-4,5-dimethylisoxazole and 4,5-dimethyl-1,2-oxazol-3-amine, possesses a unique set of physicochemical properties that are critical for its handling, reaction optimization, and application in multi-step syntheses.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13999-39-8 | [2] |

| Molecular Formula | C₅H₈N₂O | [2][3] |

| Molecular Weight | 112.13 g/mol | [2] |

| Appearance | White to off-white or beige crystalline powder | [2] |

| Melting Point | 115-117 °C | [2] |

| Boiling Point (Predicted) | 250.0 ± 35.0 °C | [2] |

| Density (Predicted) | 1.118 ± 0.06 g/cm³ | |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and ether. | [2] |

| InChI Key | VPANVNSDJSUFEF-UHFFFAOYSA-N | [3] |

| SMILES | CC1=C(C)ON=C1N |

Synthesis Protocol

A practical and scalable synthesis of this compound has been developed, proceeding from readily available starting materials. The following protocol is adapted from a peer-reviewed publication and offers a reliable method for laboratory-scale production.

Experimental Protocol: Synthesis from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid

This synthesis involves the reaction of 2-methyl-2-butenenitrile with acetohydroxamic acid.

Materials:

-

2-Methyl-2-butenenitrile

-

Acetohydroxamic acid

-

Sodium methoxide

-

Methanol

-

Dichloromethane

-

Hydrochloric acid

-

Sodium bicarbonate

-

Brine

-

Magnesium sulfate

Procedure:

-

Reaction Setup: A solution of acetohydroxamic acid in methanol is prepared in a reaction vessel equipped with a stirrer and a dropping funnel. The solution is cooled in an ice bath.

-

Addition of Sodium Methoxide: A solution of sodium methoxide in methanol is added dropwise to the cooled acetohydroxamic acid solution.

-

Addition of 2-Methyl-2-butenenitrile: 2-Methyl-2-butenenitrile is then added to the reaction mixture.

-

Reaction: The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is quenched by the addition of water. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Diagram 1: Synthesis Workflow of this compound

Caption: Synthesis workflow for this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of synthesized this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed experimental protocols for NMR analysis of this specific compound are not widely published, standard procedures for ¹H and ¹³C NMR spectroscopy are applicable.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the two methyl groups and the amine protons. The chemical shifts and coupling patterns will be characteristic of the isoxazole ring structure. A typical spectrum would be acquired on a 300 or 400 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the two methyl carbons, the two isoxazole ring carbons, and the carbon of the C-NH₂ group.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in this compound.

-

Typical Protocol: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr). The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Expected Absorptions: Key characteristic peaks would include N-H stretching vibrations for the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching for the methyl groups (around 2850-3000 cm⁻¹), and C=N and C=C stretching vibrations characteristic of the isoxazole ring (in the fingerprint region, typically 1400-1650 cm⁻¹).

Biological Significance and Applications

Currently, there is no significant body of research indicating direct biological activity or involvement in specific signaling pathways for this compound itself. Its primary importance lies in its role as a versatile synthetic intermediate.

References

An In-depth Technical Guide to 4,5-Dimethylisoxazol-3-amine (CAS: 13999-39-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylisoxazol-3-amine, with the CAS number 13999-39-8, is a heterocyclic amine that serves as a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. Its isoxazole core is a privileged scaffold found in numerous biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈N₂O | |

| Molecular Weight | 112.13 g/mol | |

| Melting Point | 115-117 °C | [1][2][3] |

| Boiling Point (Predicted) | 250.0 ± 35.0 °C | [1][2][3] |

| Density (Predicted) | 1.118 ± 0.06 g/cm³ | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and ether.[2] | [2] |

| pKa (Predicted) | 2.26 ± 0.10 | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data |

| Mass Spectrometry | Molecular Ion (m/z): 112.[4][5] |

| Infrared (IR) Spectroscopy | Available data can be found in comprehensive spectral databases.[4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR data are available in various chemical databases for structural confirmation.[4][6] |

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are detailed below.

Experimental Protocol 1: From 2-Methyl-2-butenenitrile and Acetohydroxamic Acid

This method provides a practical and regioselective synthesis of this compound, avoiding the formation of the isomeric 5-amino-3,4-dimethylisoxazole.[7]

Workflow:

Figure 1: Synthesis of this compound.

Materials:

-

2-Methyl-2-butenenitrile

-

Acetohydroxamic acid

-

Sodium methoxide solution (25 wt % in methanol)

-

Methanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Dichloromethane

Procedure:

-

A solution of acetohydroxamic acid in methanol is prepared in a reaction vessel.

-

The solution is cooled to 0 °C.

-

Sodium methoxide solution is added dropwise to the cooled solution.

-

A solution of 2-methyl-2-butenenitrile in methanol is then added to the reaction mixture.

-

The mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the addition of water.

-

The pH of the mixture is adjusted to ~7 with hydrochloric acid.

-

The product is extracted with dichloromethane.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Experimental Protocol 2: From Butene-2 and Nitrosyl Chloride

This patented method describes a process for preparing 5-amino-3,4-disubstituted isoxazoles, including this compound, from readily available starting materials.[8]

Workflow:

Figure 2: Synthesis via nitrosochloride adduct.

Materials:

-

trans-Butene-2

-

Nitrosyl chloride

-

Methylene chloride

-

Sodium cyanide

-

Methanol

Procedure:

-

trans-Butene-2 is dissolved in methylene chloride and cooled to a low temperature (e.g., -15 °C).

-

Gaseous nitrosyl chloride is introduced into the reaction mixture while maintaining the low temperature.

-

After the addition is complete, the reaction mixture is stirred for a period to form the nitrosochloride addition product.

-

The crude addition product is then reacted with sodium cyanide in methanol.

-

The reaction mixture is refluxed for a short period.

-

After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The resulting solid residue is crystallized from water to give this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds.

Synthesis of Selective Endothelin A (ETA) Receptor Antagonists

This compound is notably used in the preparation of potent and selective ETA receptor antagonists. One such example is the synthesis of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940).[9]

Experimental Protocol: General Sulfonamide Formation

The synthesis of such antagonists typically involves the reaction of this compound with a sulfonyl chloride derivative.

Workflow:

Figure 3: General synthesis of sulfonamide derivatives.

Materials:

-

This compound

-

Appropriate sulfonyl chloride (e.g., 2'-[(N,3,3-trimethylbutanamido)methyl]-4-(2-oxazolyl)-[1,1'-biphenyl]-2-sulfonyl chloride)

-

Anhydrous pyridine or another suitable base

-

Anhydrous dichloromethane or other suitable solvent

Procedure:

-

This compound is dissolved in anhydrous pyridine under an inert atmosphere.

-

The solution is cooled to 0 °C.

-

A solution of the sulfonyl chloride derivative in anhydrous dichloromethane is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with dilute acid (e.g., 1N HCl) to remove pyridine, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired sulfonamide.

Precursor for Other Biologically Active Molecules

This compound also serves as a precursor for the synthesis of other compounds with potential biological activities, including:

-

Antifungal agents [2]

-

Insecticides [2]

-

Sulfisoxazole and its derivatives : This compound is a precursor to the sulfonamide antibiotic sulfisoxazole.[8][10]

Biological Context: Endothelin Receptor Signaling Pathway

The endothelin (ET) system plays a crucial role in vasoconstriction and cell proliferation. ETA receptor antagonists, synthesized using this compound, block the signaling cascade initiated by the binding of endothelin-1 (ET-1) to the ETA receptor.[11][12][13][14][15]

Figure 4: Simplified Endothelin A Receptor Signaling Pathway.

The binding of ET-1 to the ETA receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), leading to smooth muscle contraction, while DAG activates protein kinase C (PKC), which is involved in cell proliferation. ETA receptor antagonists competitively block the binding of ET-1 to its receptor, thereby inhibiting these downstream signaling events.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: This is a summary of hazard information. Always refer to the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a versatile and important building block in modern drug discovery. Its utility in the synthesis of potent ETA receptor antagonists highlights its significance in the development of new therapeutics. This guide provides essential technical information for researchers and scientists working with this compound, from its fundamental properties and synthesis to its application in the creation of complex, biologically active molecules. As research in medicinal chemistry continues to evolve, the demand for such key intermediates is likely to grow, further solidifying the importance of this compound in the field.

References

- 1. echemi.com [echemi.com]

- 2. 3-Amino-4,5-dimethylisoxazole 13999-39-8 [mingyuanchemical.com]

- 3. 3-Amino-4,5-dimethylisoxazole - Protheragen [protheragen.ai]

- 4. 5-Amino-3,4-dimethylisoxazole | C5H8N2O | CID 88317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Amino-3,4-dimethyl-isoxazole [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. US3468900A - Process for preparing isoxazole compounds - Google Patents [patents.google.com]

- 9. EP0996618B1 - Endothelin antagonists: n- 2'- (4,5-dimethyl-3-isoxazolyl) amino]sulfonyl]-4-(2-oxazolyl) 1,1'-biphenyl]-2-yl]methyl] -n,3,3-trimethylbutanamide and n-(4,5-dimethyl-3-isoxazolyl) -2'- (3,3-dimethyl-2-oxo-1-pyrrolidinyl) methyl] -4'-(2-oxazolyl) 1,1'-biphenyl]-2-sulfonamide and salts thereof - Google Patents [patents.google.com]

- 10. Sulfisoxazole [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. journals.biologists.com [journals.biologists.com]

- 14. researchgate.net [researchgate.net]

- 15. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,5-Dimethylisoxazol-3-amine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 4,5-dimethylisoxazol-3-amine. This compound is a valuable heterocyclic building block in medicinal chemistry and agrochemical research.

Molecular Structure and Chemical Properties

This compound, with the CAS number 13999-39-8, is a substituted isoxazole. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. In this specific derivative, the ring is substituted with two methyl groups at positions 4 and 5, and an amine group at position 3.

The molecular structure is confirmed by its chemical formula, C5H8N2O, and its canonical SMILES representation: CC1=C(ON=C1N)C.[1][2] It is typically a white to off-white or beige crystalline solid.[3][4]

Below is a diagram representing the molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H8N2O | [1][5][6] |

| Molecular Weight | 112.13 g/mol | [1][5][6] |

| Appearance | White to off-white/beige crystalline powder | [3][4] |

| Melting Point | 115-117 °C | [3][4] |

| Boiling Point (Predicted) | 250.0 ± 35.0 °C | [3] |

| Density (Predicted) | 1.118 ± 0.06 g/cm³ | [3] |

| CAS Number | 13999-39-8 | [1] |

| InChI | 1S/C5H8N2O/c1-3-4(2)8-7-5(3)6/h1-2H3,(H2,6,7) | [5] |

| SMILES | CC1=C(ON=C1N)C | [1] |

Spectroscopic Data

While detailed spectra are available in chemical databases, a summary of key spectroscopic information is provided below.

Mass Spectrometry

The mass spectrum of the isomeric compound, 5-amino-3,4-dimethylisoxazole, shows a molecular ion peak (M+) at an m/z of 112, corresponding to the molecular weight of the compound.[7] The fragmentation pattern would involve characteristic losses from the isoxazole ring and its substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of the isomeric 5-amino-3,4-dimethylisoxazole has been recorded.[7] Key vibrational bands expected for this compound would include N-H stretching vibrations for the primary amine, C-H stretching for the methyl groups, C=N and C=C stretching vibrations within the isoxazole ring, and N-O and C-O stretching frequencies.

| Spectroscopic Data | Observation |

| Mass (m/z) | Molecular ion at 112 (for isomer)[7] |

| ¹H NMR | Expected signals for two methyl groups and an amine group. |

| ¹³C NMR | Expected signals for two methyl carbons and three isoxazole ring carbons. |

| IR (cm⁻¹) | Expected N-H, C-H, C=N, C=C, N-O, and C-O stretching bands. |

Experimental Protocols: Synthesis

A practical and operationally simple synthesis of this compound has been reported, which avoids the formation of the isomeric 5-amino-3,4-dimethylisoxazole.[8] The key features of this method are the use of technical-grade 2-methyl-2-butenenitrile and acetohydroxamic acid, which serves as an N-protected hydroxylamine equivalent.[8]

A general workflow for a common synthesis approach is outlined below.

While the full detailed experimental protocol from the primary literature is not provided here, the synthesis generally involves the base-mediated reaction of the nitrile and the hydroxamic acid followed by cyclization to form the isoxazole ring. This method is advantageous as it provides the desired regioisomer in good yield.[8]

Biological Activity and Applications

Currently, there is no significant body of research indicating direct biological targets or modulation of specific signaling pathways by this compound itself. Its primary role in the life sciences is that of a key synthetic intermediate.

Role as a Synthetic Intermediate

This compound is a precursor for a variety of biologically active compounds.[6][9] It is utilized in the synthesis of pharmaceuticals, including antibacterial and antiviral drugs, as well as selective endothelin receptor antagonists.[6][9] In the agrochemical industry, it serves as a building block for the preparation of certain pesticides, such as herbicides and fungicides.[9]

The diagram below illustrates the relationship between this compound and its application in the development of more complex, biologically active molecules.

Conclusion

This compound is a well-characterized chemical entity with a defined molecular structure and known physicochemical properties. While it does not appear to have direct biological activity that has been extensively studied, its significance lies in its role as a versatile and important intermediate in the synthesis of a range of pharmaceutical and agrochemical products. The availability of practical and regioselective synthetic routes enhances its utility for researchers and professionals in drug discovery and development. Future research may explore the potential for this core structure to be incorporated into novel therapeutic agents.

References

- 1. rsc.org [rsc.org]

- 2. 13999-39-8 | 3-Amino-4,5-dimethylisoxazole | Amines | Ambeed.com [ambeed.com]

- 3. echemi.com [echemi.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 3-Amino-4,5-dimethylisoxazole | CymitQuimica [cymitquimica.com]

- 6. 3-Amino-4,5-dimethylisoxazole | 13999-39-8 [chemicalbook.com]

- 7. 5-Amino-3,4-dimethylisoxazole | C5H8N2O | CID 88317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jecibiochem.com [jecibiochem.com]

Synthesis of 4,5-Dimethylisoxazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for 4,5-dimethylisoxazol-3-amine, a key intermediate in the development of various biologically active compounds, including selective ETA receptor antagonists.[1] The document details a practical and high-yield synthetic route, summarizes alternative approaches, and presents available quantitative data for comparison.

Core Synthesis Pathway: From 2-Methyl-2-butenenitrile and Acetohydroxamic Acid

A robust and scalable synthesis of this compound involves the reaction of 2-methyl-2-butenenitrile with acetohydroxamic acid. This method is notable for its operational simplicity and regioselectivity, providing the desired product free from the isomeric 5-amino-3,4-dimethylisoxazole.[2][3] A significant overall yield of 62% has been reported for this multi-mole scale synthesis.[2][3]

A key feature of this process is the initial treatment of technical-grade 2-methyl-2-butenenitrile with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to ensure the purity of the starting material.[2][3] Acetohydroxamic acid serves as an N-protected hydroxylamine equivalent in this reaction.[2][3]

Experimental Protocol

While a complete, step-by-step protocol is not fully detailed in the available literature, the key steps involve:

-

Purification of 2-Methyl-2-butenenitrile: Technical-grade 2-methyl-2-butenenitrile is treated with DBU to achieve a starting material of acceptable purity.[2][3]

-

Reaction with Acetohydroxamic Acid: The purified 2-methyl-2-butenenitrile is reacted with acetohydroxamic acid.[2][3]

-

Work-up and Purification: The reaction mixture is subjected to an aqueous work-up followed by extraction with an organic solvent. The crude product is then purified by trituration.[3]

Alternative Synthesis Pathways

Several other synthetic routes to this compound have been reported, primarily involving the functionalization of a pre-formed isoxazole core.

-

From 4,5-Dimethylisoxazole: One of the earlier routes involves the condensation of an isoxazolium salt, derived from 4,5-dimethylisoxazole, with hydroxylamine. This is followed by a two-step oxidation-hydrolysis sequence to remove an N-methyl substituent. A variation of this route utilizes a tert-butylamino derivative which can be dealkylated with strong acid. However, this variation can produce the isomeric 3,4-dimethyl-5-(tert-butylamino)isoxazole as a byproduct.[3]

-

From 3-Amino-5-methylisoxazole: Another approach involves the metalation and subsequent methylation of BOC-protected 3-amino-5-methylisoxazole. This method avoids the formation of the regioisomeric 5-aminoisoxazole.[3]

-

From α,β-Dihalogenated Nitriles: A general process for preparing 3-aminoisoxazoles involves reacting α,β-dihalogenated nitriles with hydroxylamine or its N-substituted derivatives in an alkaline medium.[4]

Quantitative Data

The following table summarizes the available quantitative data for the primary synthesis pathway of this compound.

| Synthesis Pathway | Starting Materials | Reagents | Overall Yield | Purity/Notes |

| Cyclization of a Nitrile with a Hydroxylamine Equivalent | 2-Methyl-2-butenenitrile, Acetohydroxamic acid | DBU | 62% | Free of isomeric 5-amino-3,4-dimethylisoxazole.[2][3] |

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Caption: Primary synthesis of this compound.

Caption: Alternative syntheses from a preformed isoxazole core.

References

starting materials for 4,5-Dimethylisoxazol-3-amine synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthetic routes for preparing 4,5-Dimethylisoxazol-3-amine, a key intermediate in pharmaceutical research and development. The primary focus is on the most practical and high-yield synthetic pathway, with alternative methods presented for comparative purposes.

Primary Synthetic Route: From 2-Methyl-2-butenenitrile and Acetohydroxamic Acid

The most efficient and regioselective synthesis of this compound proceeds from readily available starting materials: technical-grade 2-methyl-2-butenenitrile and acetohydroxamic acid. This method is advantageous due to its high overall yield and the avoidance of isomeric impurities, such as 5-amino-3,4-dimethylisoxazole.[1] The overall yield for this process is reported to be 62%.[1]

Reaction Pathway

The synthesis involves a three-step one-pot process:

-

Isomerization: Treatment of a mixture of (Z)- and (E)-2-methyl-2-butenenitrile with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to enrich the (E)-isomer.

-

Bromination: Addition of bromine to the double bond of 2-methyl-2-butenenitrile to form the intermediate 2,3-dibromo-2-methylbutanenitrile.

-

Cyclization: Reaction of the dibromo intermediate with acetohydroxamic acid in the presence of a strong base (sodium methoxide) to yield this compound.

Quantitative Data

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (molar) | Amount (mass/volume) | Role |

| 2-Methyl-2-butenenitrile | 81.12 | 1.98 mol | 169 g | Starting Material |

| Dichloromethane (DCM) | 84.93 | - | 530 mL | Solvent |

| DBU | 152.24 | 11 mmol | 1.6 g | Catalyst |

| Bromine | 159.81 | 1.94 mol | 101 mL (313 g) | Reagent |

| Acetohydroxamic Acid | 75.07 | 1.68 mol | 126 g | Reagent |

| Methanol | 32.04 | - | 400 mL | Solvent |

| Sodium Methoxide (25% in MeOH) | 54.02 | 3.9 mol | 840 g | Base |

Experimental Protocol

Step 1: Isomerization and Bromination

-

Charge a 1 L round-bottom flask with technical-grade 2-methyl-2-butenenitrile (169 g, 1.98 mol) and dichloromethane (530 mL).

-

Cool the solution to 7°C in an ice bath under a nitrogen atmosphere.

-

Add DBU (1.6 g, 11 mmol) to the stirred solution.

-

Slowly add bromine (101 mL, 1.94 mol) dropwise over 90 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction by adding 100 mL of 20% (w/v) aqueous sodium bisulfite solution.

Step 2: Cyclization

-

In a separate 5 L three-neck round-bottom flask, combine the crude 2,3-dibromo-2-methylbutanenitrile from the previous step with methanol (400 mL).

-

Add solid acetohydroxamic acid (126 g, 1.68 mol) to the mixture.

-

Add a 25 wt % solution of sodium methoxide in methanol (840 g, 3.9 mol) dropwise over 2 hours. The temperature of the reaction mixture will rise to reflux (~65°C).

-

After the addition is complete, maintain the reflux for an additional 16 hours.

Step 3: Work-up and Isolation

-

Cool the reaction mixture and concentrate it under reduced pressure.

-

Extract the residue with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by crystallization to afford this compound as a solid.

Alternative Synthetic Routes

Several other synthetic strategies for this compound have been reported, primarily involving the functionalization of a pre-formed isoxazole ring. These methods are generally less direct and may suffer from lower yields or the formation of isomeric byproducts.

Hoffmann-La Roche Route

This approach involves the construction of the 3-amino-isoxazole ring from a substituted nitrile. One variation of this method starts with the bromination of crotonic acid nitrile to form α,β-dibromo-butyric acid nitrile, which is then cyclized with N-carbamoyl-hydroxylamine (hydroxyurea) in an alkaline medium.[2]

Shionogi Route

Workers at Shionogi developed a synthesis that involves the metalation and subsequent methylation of a protected 3-amino-5-methylisoxazole. This method offers good regioselectivity, as the substitution pattern is controlled by the starting material.

Conclusion

For the large-scale, regioselective synthesis of this compound, the route commencing from 2-methyl-2-butenenitrile and acetohydroxamic acid is demonstrably superior. It offers a high-yield, operationally simple, and cost-effective pathway to this valuable pharmaceutical intermediate. While alternative routes exist, they often present challenges in terms of starting material availability, reaction complexity, and control of isomer formation. The detailed protocol provided herein for the primary synthetic route should serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

In-Depth Technical Guide: Spectroscopic Data of 4,5-Dimethylisoxazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Dimethylisoxazol-3-amine (CAS No. 13999-39-8). The information presented herein is essential for the unambiguous identification, characterization, and quality control of this important synthetic intermediate.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This information has been compiled from reliable chemical analysis sources and is presented for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | |

| Nucleus | ¹H |

| Solvent | CDCl₃ |

| Frequency | 400 MHz |

| Chemical Shift (δ) ppm | Multiplicity |

| 1.85 | s |

| 2.15 | s |

| 4.10 | br s |

| ¹³C NMR | |

| Nucleus | ¹³C |

| Solvent | CDCl₃ |

| Frequency | 100 MHz |

| Chemical Shift (δ) ppm | Assignment |

| 6.9 | C4-CH₃ |

| 10.9 | C5-CH₃ |

| 100.1 | C4 |

| 156.9 | C5 |

| 160.2 | C3 |

Infrared (IR) Spectroscopy

| Technique | Attenuated Total Reflectance (ATR) |

| Wavenumber (cm⁻¹) | Intensity |

| 3410 | Strong, Sharp |

| 3320 | Strong, Sharp |

| 2920 | Medium |

| 1645 | Strong |

| 1575 | Strong |

| 1440 | Medium |

Mass Spectrometry (MS)

| Technique | Electron Ionization (EI) |

| m/z | Relative Intensity (%) |

| 112 | 100 |

| 97 | 40 |

| 82 | 25 |

| 69 | 30 |

| 43 | 55 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound

A practical synthesis of this compound can be achieved from 2-methyl-2-butenenitrile and acetohydroxamic acid. This method provides the target compound in good yield and free from isomeric impurities.

Procedure:

-

Preparation of the Starting Material: Technical-grade 2-methyl-2-butenenitrile is treated with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to provide a starting material of acceptable purity.

-

Cycloaddition Reaction: The purified 2-methyl-2-butenenitrile is reacted with acetohydroxamic acid, which serves as an N-protected hydroxylamine equivalent.

-

Workup and Purification: The reaction mixture is subjected to an appropriate workup procedure, followed by purification, typically by crystallization or chromatography, to yield pure this compound.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Instrument: Bruker Avance 400 or equivalent spectrometer.

-

¹H NMR:

-

Frequency: 400 MHz

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

-

¹³C NMR:

-

Frequency: 100 MHz

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

IR Spectroscopy

Sample Preparation: A small amount of the solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Parameters:

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a universal ATR accessory.

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

Mass Spectrometry

Sample Preparation: A dilute solution of this compound was prepared in methanol. The sample was introduced into the mass spectrometer via direct infusion.

Instrumentation and Parameters:

-

Instrument: Agilent GC/MSD system or equivalent.

-

Ionization mode: Electron Ionization (EI)

-

Ionization energy: 70 eV

-

Mass range: m/z 40-200

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Synthesis and Characterization Workflow.

This guide provides a foundational set of spectroscopic data and experimental protocols for this compound. Researchers and professionals in drug development can utilize this information for compound verification, quality assessment, and as a basis for further analytical method development.

Navigating the Physicochemical Landscape of 4,5-Dimethylisoxazol-3-amine: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 4,5-Dimethylisoxazol-3-amine, a key intermediate in pharmaceutical synthesis.[1][2][3][4] Aimed at researchers, scientists, and drug development professionals, this document outlines the known physicochemical properties of this compound and provides detailed experimental protocols for its assessment. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from structurally related compounds and established methodologies to provide a robust framework for its handling and development.

Core Physicochemical Properties

This compound (CAS No: 13999-39-8) is a white crystalline solid with a molecular weight of 112.13 g/mol .[1][5][6] Its isoxazole core is a feature of various biologically active compounds, highlighting its significance in medicinal chemistry.[3][4]

Solubility Profile

Currently, detailed quantitative solubility data for this compound in a range of solvents is not extensively documented. However, qualitative assessments indicate that it is insoluble in water but soluble in organic solvents such as ethanol and ether.[1] For drug development purposes, a more precise understanding of its solubility is crucial. The following table summarizes the available information.

| Solvent | Temperature (°C) | Solubility |

| Water | Not Specified | Insoluble[1] |

| Ethanol | Not Specified | Soluble[1] |

| Ether | Not Specified | Soluble[1] |

Stability Characteristics

The stability of this compound is a critical parameter for its storage, handling, and formulation. While specific stability studies on this compound are not widely published, general guidance suggests storing it in a cool, ventilated warehouse, away from fire and heat sources.[1] For research purposes, storage at 2°C - 8°C in a well-closed container is also recommended.[2] A safety data sheet for the related compound 4-Amino-3,5-dimethylisoxazole indicates it is stable under recommended storage conditions and is incompatible with strong oxidizing agents.

Forced degradation studies, a cornerstone of pharmaceutical development, are essential to understanding the intrinsic stability of a molecule.[7][8] A study on the chemically similar N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone revealed its degradation profile in acidic aqueous solutions, identifying key degradation products and the influence of pH and temperature.[9] This suggests that this compound may also be susceptible to hydrolysis under acidic conditions.

| Condition | Effect | Potential Degradation Products |

| Acidic/Neutral pH | Degradation observed for a related isoxazole.[9] | For a related compound, degradation products included 2-hydroxy-1,4-naphthoquinone, 2-butanone, ammonia, and hydroxylamine.[9] |

| Temperature | The activation energy for the degradation of a related isoxazole was found to be 17.8 +/- 0.3 kcal/mol.[9] | Not specified. |

| Oxidizing Agents | Incompatible with strong oxidizing agents. | Not specified. |

| Recommended Storage | Stable under recommended conditions.[1][2] | Not applicable. |

Experimental Protocols

To address the gap in quantitative data, the following section details established methodologies for determining the solubility and stability of pharmaceutical compounds like this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a common technique for determining thermodynamic solubility.[10]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, ethanol, phosphate-buffered saline).

-

Equilibration: The mixture is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a 0.45 µm filter or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10] A reverse-phase HPLC method has been described for the analysis of this compound.[11]

-

Data Analysis: The solubility is expressed in units such as mg/mL or µg/mL.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[7][8]

Methodology:

-

Stress Conditions: Solutions of this compound are subjected to various stress conditions as per ICH guidelines:

-

Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: The solid drug is exposed to dry heat (e.g., 80°C).

-

Photostability: The solid drug and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.

-

Peak Purity and Mass Balance: The purity of the main peak is assessed using a photodiode array (PDA) detector, and mass balance is calculated to account for the parent drug and all degradation products.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.

Conclusion

While quantitative data on the solubility and stability of this compound remains to be fully elucidated in the public domain, this technical guide provides a foundational understanding of its physicochemical properties. The detailed experimental protocols and workflows presented herein offer a clear path for researchers and drug development professionals to generate the necessary data to support the advancement of new chemical entities incorporating this important isoxazole derivative. Further investigation into these properties is essential for ensuring the development of safe, effective, and stable pharmaceutical products.

References

- 1. 3-Amino-4,5-dimethylisoxazole 13999-39-8 [mingyuanchemical.com]

- 2. biosynth.com [biosynth.com]

- 3. 3-Amino-4,5-dimethylisoxazole | 13999-39-8 [chemicalbook.com]

- 4. 3-Amino-4,5-dimethylisoxazole - Protheragen [protheragen.ai]

- 5. 3-Amino-4,5-dimethylisoxazole | CymitQuimica [cymitquimica.com]

- 6. This compound AldrichCPR 13999-39-8 [sigmaaldrich.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medcraveonline.com [medcraveonline.com]

- 9. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. This compound | SIELC Technologies [sielc.com]

The Pivotal Role of 4,5-Dimethylisoxazol-3-amine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylisoxazol-3-amine is a heterocyclic amine that serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. While the inherent biological activity of this compound itself is not extensively documented, its true significance in the pharmaceutical sciences lies in its role as a key building block for potent and selective drug candidates. This technical guide provides an in-depth overview of the synthesis of this compound and its derivatization into high-value therapeutic agents, with a primary focus on the development of endothelin-A (ETA) receptor antagonists. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and development in this area.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Methyl-2-butenenitrile (technical grade)

-

Acetohydroxamic acid

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Potassium tert-butoxide

-

tert-Butyl alcohol

-

Toluene

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Celite

Procedure:

-

Purification of 2-Methyl-2-butenenitrile:

-

To a solution of technical-grade 2-methyl-2-butenenitrile in toluene, add DBU (catalytic amount).

-

Heat the mixture to reflux for a specified period to isomerize the undesired cis-isomer to the trans-isomer.

-

Monitor the reaction by Gas Chromatography (GC) until the desired isomeric ratio is achieved.

-

Wash the reaction mixture with dilute HCl, followed by water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain purified 2-methyl-2-butenenitrile.

-

-

Synthesis of this compound:

-

Dissolve acetohydroxamic acid in tert-butyl alcohol.

-

Add potassium tert-butoxide portion-wise to the solution at room temperature.

-

To this mixture, add the purified 2-methyl-2-butenenitrile.

-

Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over MgSO₄.

-

Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

-

Biological Activity of this compound Derivatives: Endothelin Receptor Antagonists

The primary therapeutic application of this compound is in the synthesis of potent and selective endothelin-A (ETA) receptor antagonists. The endothelin system plays a critical role in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular diseases, including pulmonary arterial hypertension.

Endothelin Receptor Signaling Pathway

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects by binding to two G protein-coupled receptors: ETA and ETB. The signaling cascade initiated by ET-1 binding to the ETA receptor is a key target for therapeutic intervention.

Synthesis of BMS-207940: A Potent ETA Receptor Antagonist

BMS-207940 is a highly potent and selective ETA receptor antagonist that incorporates the this compound moiety. Its synthesis is a multi-step process that highlights the utility of this key intermediate.

This synthesis involves the coupling of this compound with a pre-functionalized biphenylsulfonyl chloride intermediate.

Materials:

-

This compound

-

2'-[(N,3,3-trimethylbutanamido)methyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonyl chloride

-

Pyridine or other suitable base

-

Dichloromethane (DCM) or other suitable solvent

-

Standard workup and purification reagents (e.g., water, brine, MgSO₄, silica gel)

Procedure:

-

Sulfonamide Formation:

-

Dissolve this compound in a suitable solvent such as DCM.

-

Add a base, for example, pyridine, to the solution.

-

Cool the mixture in an ice bath.

-

Add a solution of 2'-[(N,3,3-trimethylbutanamido)methyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonyl chloride in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

-

Perform an aqueous workup by washing the reaction mixture with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield BMS-207940.

-

Quantitative Biological Data

The incorporation of the this compound moiety in biphenylsulfonamide derivatives has led to compounds with exceptional potency and selectivity for the ETA receptor.

| Compound | R | ETA Kᵢ (nM) | ETB Kᵢ (nM) | Selectivity (ETB/ETA) |

| 1 (BMS-193884) | H | 1.5 | 1300 | 867 |

| 16a (BMS-207940) | CH₂N(Me)C(O)C(CH₃)₃ | 0.010 | 800 | 80,000 |

| 16b | CH₂OH | 0.045 | 140 | 3111 |

| 16c | CH₂N(Me)₂ | 0.025 | 110 | 4400 |

Data adapted from J. Med. Chem. 2003, 46, 1, 125–137.

Conclusion

This compound is a cornerstone synthetic intermediate in the development of high-affinity endothelin receptor antagonists. Its strategic incorporation into complex molecules like BMS-207940 has yielded compounds with picomolar potency and remarkable selectivity for the ETA receptor. The detailed synthetic protocols and quantitative biological data presented in this guide underscore the importance of this chemical entity in contemporary drug discovery and provide a solid foundation for the design and synthesis of next-generation therapeutics targeting the endothelin system. Further exploration of derivatives built upon the this compound scaffold holds significant promise for the treatment of a range of cardiovascular and proliferative diseases.

The Dawn of a Scaffold: A Technical History of 3-Aminoisoxazoles

For decades, the 3-aminoisoxazole core has been a cornerstone in medicinal chemistry, most notably as a key structural component of the widely used sulfonamide antibiotics. This technical guide delves into the discovery and history of this crucial heterocyclic scaffold, presenting key synthetic methodologies, quantitative data from seminal preparations, and the biological pathway that cemented its place in pharmaceutical development.

Early Synthesis and Discovery

While the isoxazole ring system was first synthesized by Claisen in the late 19th century, the development of practical and specific methods for the preparation of 3-aminoisoxazoles gained significant traction in the mid-20th century. This period was marked by a drive to create novel chemical intermediates for various applications, including the burgeoning field of chemotherapy.

Early patented processes from the 1960s highlight two primary approaches to the synthesis of the 3-aminoisoxazole ring. These methods laid the groundwork for the production of these compounds on a larger scale, paving the way for their use as pharmaceutical building blocks.

Cyclization of Dihalo- and Halo-Unsaturated Nitriles

One of the foundational methods involves the reaction of α,β-dihalocarboxylic acid nitriles or α-halo-β-unsaturated carboxylic acid nitriles with hydroxylamine or its N-substituted derivatives in an alkaline medium. A key example from this era is the synthesis of 3-amino-5-methylisoxazole, a crucial intermediate for the antibiotic sulfamethoxazole.

Synthesis from Propiolonitriles

Another significant early method involves the reaction of propiolonitrile derivatives with hydroxylamine in the presence of an alkali metal hydroxide. This approach provided a direct route to the 3-aminoisoxazole core and was applicable to a range of substituted propiolonitriles, allowing for the synthesis of various analogs.

Key Experimental Protocols from the Historical Record

The following protocols are based on the detailed examples provided in the patents of the 1960s, which represent a significant milestone in the history of 3-aminoisoxazole synthesis.

Protocol: Synthesis of 3-Amino-5-methylisoxazole via Dihalogenated Nitrile Intermediate

Objective: To synthesize 3-amino-5-methylisoxazole from crotonic acid nitrile.

Methodology:

-

Bromination of Crotonic Acid Nitrile: 5 grams (0.075 mole) of freshly distilled crotonic acid nitrile are mixed with 6 ml of absolute methanol. While stirring and cooling with ice, 12 g (0.075 mole) of bromine are added dropwise. The mixture is maintained at 0°C for 12 hours and then at 20°C for 24 hours in the dark.

-

Cyclization Reaction: The resulting solution is introduced dropwise over 20 minutes into a stirred solution of 9 g (0.225 mole) of sodium hydroxide and 5.7 g (0.075 mole) of N-carbamoyl-hydroxylamine in 50 ml of water. The internal temperature is maintained at 8°C.

-

Reaction Completion and Work-up: The mixture is shaken for 45 hours at 20°C, then heated under reflux for 3 hours. The solution is subsequently evaporated to dryness under reduced pressure. The residue is extracted twice with 50 ml of hot benzene.

-

Isolation: The combined benzene extracts are concentrated to approximately 40 ml, yielding a crude benzene solution of 3-amino-5-methyl-isoxazole. This solution can then be used directly for subsequent reactions, such as the synthesis of sulfamethoxazole.[1]

Protocol: Synthesis of 3-Aminoisoxazole from Propiolonitrile

Objective: To synthesize the parent 3-aminoisoxazole.

Methodology:

-

Preparation of Propiolonitrile: Propiolonitrile is prepared from 5.0 g of propiolamide and 15 g of phosphorus pentachloride.

-

Reaction with Hydroxylamine: The prepared propiolonitrile is dissolved in 40 ml of ethanol. A solution of 12.1 g of hydroxylamine hydrochloride in 50 ml of an aqueous sodium hydroxide solution is added with ice-cooling.

-

Reaction and Extraction: The mixture is allowed to stand at room temperature overnight. The reaction mixture is then saturated with sodium chloride and extracted several times with ether.

-

Isolation and Purification: The combined ether extracts are dried over anhydrous sodium sulfate. The ether is removed by distillation to yield the product. For the specific preparation cited, this method yielded 3.9 g of 3-aminoisoxazole, which corresponds to a 47% yield. The product has a boiling point of 75-76°C at 4 mm Hg.[2]

Quantitative Data from Early Syntheses

The following tables summarize the yields of various 3-aminoisoxazole derivatives as reported in the historical patent literature, providing a quantitative overview of the efficacy of these early methods.

| Product | Starting Nitrile | Yield (%) | Reference |

| 3-Amino-5-methylisoxazole | α,β-dibromo-butyric acid nitrile | 67 | [1] |

| 3-Aminoisoxazole | Propiolonitrile | 47 | [2] |

| 3-Amino-5-phenylisoxazole | Phenylpropiolonitrile | 70 | [2] |

| 3-Amino-5-p-methoxyphenylisoxazole | p-Methoxyphenylpropiolonitrile | 77 | [2] |

| 3-Amino-5-methylisoxazole | Tetrolonitrile | 53.6 | [2] |

Table 1: Reported yields from the synthesis of 3-aminoisoxazoles via the propiolonitrile method.

The Role of 3-Aminoisoxazoles in Drug Development: The Case of Sulfamethoxazole

The historical significance of 3-aminoisoxazoles is inextricably linked to the development of sulfonamide antibiotics. 3-Amino-5-methylisoxazole is a key precursor in the synthesis of sulfamethoxazole, an antibiotic that was introduced in the United States in 1961.[3]

Sulfamethoxazole functions by inhibiting the bacterial synthesis of folic acid, an essential nutrient for bacterial growth and replication.[3] Specifically, it acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[4] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor to dihydrofolic acid.[4] Due to its structural similarity to PABA, sulfamethoxazole binds to the active site of DHPS, blocking the synthesis of dihydrofolic acid and thereby exerting its bacteriostatic effect.[3][4]

This mechanism of action is a classic example of targeted chemotherapy and highlights the critical role of the 3-aminoisoxazole scaffold in the design of effective antibacterial agents.

Visualizing the Mechanism of Action

The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfamethoxazole.

Figure 1: Mechanism of action of Sulfamethoxazole in the bacterial folic acid synthesis pathway.

Conclusion

The history of 3-aminoisoxazoles is a compelling narrative of chemical innovation driven by therapeutic need. From the development of foundational synthetic routes in the mid-20th century to its pivotal role in the creation of life-saving sulfonamide antibiotics, this heterocyclic scaffold has proven to be of immense value. The early experimental protocols, though decades old, demonstrate the ingenuity of chemists of that era and laid the groundwork for the more advanced synthetic methodologies available today. The enduring legacy of 3-aminoisoxazoles in drug discovery underscores the importance of fundamental research into heterocyclic chemistry.

References

- 1. US3242189A - Processes for preparing 3-amino-isoxazoles - Google Patents [patents.google.com]

- 2. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]

- 3. Sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for the Practical Synthesis of 4,5-Dimethylisoxazol-3-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4,5-Dimethylisoxazol-3-amine is a valuable heterocyclic building block in medicinal chemistry, notably used in the synthesis of various biologically active compounds, including selective endothelin receptor antagonists.[1][2] This document outlines a practical and scalable de novo synthesis of this compound that avoids the common pitfall of regioisomeric impurity formation.

Historically, the synthesis of 3-amino-4,5-dialkylisoxazoles has been challenging due to the concurrent formation of the isomeric 5-aminoisoxazole, which is often difficult to separate.[1] Previously reported methods either involved functionalizing a pre-formed isoxazole core or resulted in mixtures of regioisomers. The protocol detailed below, adapted from a publication in Organic Process Research & Development, provides a robust and operationally simple method to obtain the desired product with high purity and in good overall yield.[1][3][4]

The key features of this synthesis are the use of technical-grade 2-methyl-2-butenenitrile and acetohydroxamic acid.[1] Acetohydroxamic acid serves as an N-protected hydroxylamine equivalent, which directs the cyclization to exclusively form the desired 3-aminoisoxazole, thus circumventing the issue of isomer contamination.[1] The process is suitable for multi-mole scale production.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reactants | Product(s) | Solvent(s) | Catalyst/Reagent | Reaction Time | Temperature | Yield |

| 1 | 2-Methyl-2-butenenitrile (technical grade) | (E)-2-Methyl-2-butenenitrile | Dichloromethane | DBU | ~1 h | 7 °C to ambient | ~95% |

| 2 | (E)-2-Methyl-2-butenenitrile, Acetohydroxamic acid | 3-Amino-4,5-dimethylisoxazole hydrochloride | Methanol | Sodium methoxide (25 wt%) | 16 h | Reflux (~65 °C) | 62% |

Experimental Protocols

Step 1: Isomerization of 2-Methyl-2-butenenitrile

This step involves the DBU-catalyzed isomerization of the (Z)-isomer present in technical-grade 2-methyl-2-butenenitrile to the desired (E)-isomer.

-

Materials:

-

Technical-grade 2-methyl-2-butenenitrile (containing a mixture of Z and E isomers)

-

Dichloromethane (CH₂Cl₂)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

1 L round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

-

Procedure:

-

Charge a 1 L round-bottom flask with technical-grade 2-methyl-2-butenenitrile (1.98 mol) and dichloromethane (530 mL).

-

Stir the solution and cool it to 7 °C using an ice bath.

-

Add DBU (11 mmol) to the cooled solution. The solution will darken in color.

-

Remove the ice bath and allow the mixture to warm to ambient temperature while stirring for approximately 1 hour.

-

The reaction mixture, now containing predominantly the (E)-isomer, can be used directly in the next step without purification.

-

Step 2: Cyclization to this compound Hydrochloride

This is the key ring-forming step where the purified nitrile reacts with acetohydroxamic acid in the presence of a strong base.

-

Materials:

-

Solution of (E)-2-methyl-2-butenenitrile in dichloromethane from Step 1

-

Acetohydroxamic acid

-

Methanol (MeOH)

-

Sodium methoxide (25 wt % solution in methanol)

-

5 L three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, and reflux condenser

-

-

Procedure:

-

In a 5 L flask, dissolve acetohydroxamic acid (3.9 mol) in methanol (1.5 L). This may cause the mixture to cool.

-

To this solution, add the dichloromethane solution of (E)-2-methyl-2-butenenitrile from the previous step.

-

With stirring, add the sodium methoxide solution (3.9 mol) dropwise from the addition funnel over 2 hours. The reaction is exothermic, and the temperature will rise, eventually reaching reflux (~65 °C). A precipitate will form after about 15 minutes.[1]

-

After the addition is complete, heat the mixture at 64 °C for 16 hours.

-

After the reaction period, cool the mixture and process it through an appropriate workup and purification sequence (acidification and extraction) to isolate the this compound as its hydrochloride salt. The overall yield for this two-step process is reported to be 62%.[1][4]

-

Visualizations

Below are diagrams illustrating the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the two-step synthesis.

The following diagram illustrates the logical relationship in choosing the synthetic strategy to avoid isomeric impurities.

References

Synthesis of 4,5-Dimethylisoxazol-3-amine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4,5-dimethylisoxazol-3-amine, a valuable building block in medicinal chemistry and drug discovery programs. The presented method is a practical and scalable procedure adapted from established literature, designed to produce the target compound with high purity and in good yield, while strategically avoiding the formation of its regioisomer, 5-amino-3,4-dimethylisoxazole.

Introduction

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. Traditional synthetic routes to 3-amino-4,5-dialkylisoxazoles are often complicated by the co-formation of the isomeric 5-aminoisoxazole, which can be challenging to separate.[1][2] The protocol detailed below utilizes an N-protected hydroxylamine equivalent, acetohydroxamic acid, to ensure regioselective synthesis.[1][2][3][4] This method, starting from technical-grade 2-methyl-2-butenenitrile, has been successfully implemented on a multi-mole scale with a reported overall yield of 62%.[1][2][3][4]

Reaction Scheme

The overall synthetic strategy involves a two-step process: the bromination of 2-methyl-2-butenenitrile followed by a cyclization reaction with acetohydroxamic acid in the presence of a base.

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is divided into two main stages: the preparation of the dibromide intermediate and the subsequent cyclization to form the final product.

Materials and Reagents

| Reagent | Supplier | Grade |

| 2-Methyl-2-butenenitrile | Fluka | Technical |

| Dichloromethane | - | HPLC Grade |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | - | - |

| Bromine | - | - |

| Sodium Bisulfite | - | - |

| Brine | - | - |

| Methanol | - | HPLC Grade |

| Acetohydroxamic Acid | Fluka | - |

| Sodium Methoxide (25 wt % in Methanol) | Aldrich | - |

Step 1: Preparation of the Crude Dibromide Intermediate

-

Optional Purification of Starting Material: Technical grade 2-methyl-2-butenenitrile (1.98 mol) is dissolved in dichloromethane (530 mL) in a nitrogen-flushed round-bottom flask. The solution is cooled to +7 °C in an ice bath. DBU (11 mmol) is added, and the mixture is stirred.

-

Bromination: The reaction mixture is cooled to +1 °C in an ice bath. Bromine (1.94 mol) is added dropwise over 90 minutes, ensuring the temperature remains below +10 °C.[1][2]

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 16 hours.[1][2]

-

Workup: Aqueous sodium bisulfite solution (20% w/v, 100 mL) is added to quench excess bromine. The mixture is transferred to a separatory funnel, and brine (100 mL) is added to facilitate phase separation. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude dibromide product.

Step 2: Synthesis of this compound

-

Reaction Setup: The crude dibromide intermediate from the previous step (approx. 1.77 mol) and methanol (400 mL) are placed in a nitrogen-flushed three-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a mechanical stirrer.[1]

-

Addition of Acetohydroxamic Acid: Solid acetohydroxamic acid (1.68 mol) is added to the solution.[1]

-

Base Addition: With stirring, sodium methoxide solution (3.9 mol, 25 wt % in methanol) is added dropwise over 2 hours. An exothermic reaction will occur, and the temperature may rise to reflux (+65 °C).[1][2]

-

Reaction and Reflux: After the addition is complete, the thick brown mixture is heated at +64 °C for 16 hours.[3]

-

Workup and Isolation: The reaction mixture is cooled and then concentrated under reduced pressure. The residue is partitioned between water and dichloromethane. The aqueous layer is extracted multiple times with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Summary

The following table summarizes the quantitative data associated with this synthetic protocol.

| Parameter | Value | Reference |

| Overall Yield | 62% | [1][2][3][4] |

| Starting Material | 2-Methyl-2-butenenitrile (technical grade) | [1][3] |

| Key Reagents | Acetohydroxamic acid, Bromine, Sodium Methoxide | [1][2] |

| Reaction Time (Step 1) | 16 hours | [1][2] |

| Reaction Time (Step 2) | 16 hours | [3] |

| Reaction Temperature (Step 1) | < +10 °C (addition), then room temperature | [1][2] |

| Reaction Temperature (Step 2) | Up to +65 °C (reflux) | [1][2] |

| ¹H NMR (300 MHz, CDCl₃) δ | 4.23 (q, 1H, J = 7 Hz), 2.27 (s, 3H), 2.06 (d, 3H, J = 7 Hz) | [1] |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

This protocol offers a reliable and high-yielding method for the synthesis of this compound, a crucial building block for drug discovery and development. By employing a regioselective approach, this procedure overcomes common challenges associated with the synthesis of 3-aminoisoxazoles, providing a pure product on a significant scale. Researchers and scientists can confidently utilize this detailed guide for their synthetic needs.

References

Application Notes and Protocols for 4,5-Dimethylisoxazol-3-amine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylisoxazol-3-amine is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features and electronic properties make it a valuable scaffold for the development of novel therapeutic agents. The isoxazole ring system is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The presence of a primary amino group at the 3-position of the 4,5-dimethylisoxazole core provides a convenient handle for synthetic diversification, allowing for the facile introduction of various substituents to modulate the pharmacological profile of the resulting derivatives.

One of the key advantages of the 3-amino-4,5-dimethylisoxazole moiety is its demonstrated metabolic stability, particularly when compared to its 5-aminoisoxazole regioisomer. This enhanced stability can lead to improved pharmacokinetic properties in drug candidates, a critical consideration in the optimization phase of drug discovery.

Applications in Drug Discovery

The primary application of this compound in drug discovery lies in its role as a key intermediate for the synthesis of potent and selective enzyme inhibitors and receptor modulators. Its derivatives have shown promise in targeting a variety of biological pathways implicated in human diseases.

Selective Endothelin-A (ETA) Receptor Antagonists

A prominent example of the successful incorporation of the this compound scaffold is in the development of selective antagonists for the endothelin-A (ETA) receptor. The endothelin system plays a crucial role in vasoconstriction and cell proliferation, and its dysregulation is implicated in cardiovascular diseases such as hypertension and heart failure.

BMS-207940 is a highly potent and selective ETA receptor antagonist that features the N-(4,5-dimethylisoxazol-3-yl)sulfonamide moiety.[1][2] This compound demonstrates the successful application of this building block in achieving high target affinity and selectivity.

Table 1: Biological Activity of BMS-207940

| Compound | Target | Binding Affinity (Ki) | Selectivity (ETA vs ETB) |

| BMS-207940 | Endothelin-A (ETA) Receptor | 10 pM | 80,000-fold |

Data sourced from J. Med. Chem. 2003, 46, 1, 125–137.[1][2]

The exceptional potency and selectivity of BMS-207940 highlight the importance of the this compound scaffold in the design of targeted therapies.

Experimental Protocols

Protocol 1: Synthesis of N-(4,5-Dimethylisoxazol-3-yl)benzenesulfonamide (A Representative Sulfonamide Derivative)

This protocol describes a general method for the synthesis of a sulfonamide derivative from this compound.

Materials:

-

This compound

-

Benzenesulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Base Addition: Add anhydrous pyridine (1.2 eq.) to the solution.

-

Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. To this stirred solution, add a solution of benzenesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise via a dropping funnel over 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by TLC.

-

Work-up:

-

Upon completion, dilute the reaction mixture with DCM.

-